molecular formula C21H14Cl2N2OS B5205965 N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,3-dichlorobenzamide

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,3-dichlorobenzamide

Cat. No. B5205965
M. Wt: 413.3 g/mol
InChI Key: SURCHFPVGNIDKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,3-dichlorobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Commonly known as BZML, this compound is a benzamide derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of BZML is not yet fully understood, but it is believed to act through multiple pathways. In cancer cells, BZML has been shown to inhibit the activity of histone deacetylases, leading to the activation of tumor suppressor genes and induction of apoptosis. In Alzheimer's disease, BZML has been shown to inhibit the activity of beta-secretase, an enzyme involved in the formation of amyloid-beta plaques. In diabetes, BZML has been shown to activate the AMP-activated protein kinase pathway, leading to improved insulin sensitivity.
Biochemical and Physiological Effects:
BZML has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, reduction of amyloid-beta plaques, improvement of insulin sensitivity, and reduction of blood glucose levels.

Advantages and Limitations for Lab Experiments

One of the advantages of using BZML in lab experiments is its potential therapeutic applications in various diseases. BZML has also shown low toxicity and high selectivity towards cancer cells. However, one of the limitations of using BZML in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research of BZML. One direction is to further investigate its mechanism of action and identify potential targets for therapeutic intervention. Another direction is to optimize the synthesis methods to improve the yield and purity of BZML. Additionally, more studies are needed to evaluate the efficacy and safety of BZML in vivo and in clinical trials. Finally, the potential of BZML as a drug delivery system should be explored further.

Synthesis Methods

BZML can be synthesized using various methods, including the reaction of 2,3-dichlorobenzoic acid with 3-(1,3-benzothiazol-2-yl)-2-methyl aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide. Another method involves the reaction of 2,3-dichlorobenzoic acid with 3-(1,3-benzothiazol-2-yl)-2-methyl aniline in the presence of a catalyst such as 1,3,5-triazine-2,4,6-triamine.

Scientific Research Applications

BZML has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes. In cancer research, BZML has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In Alzheimer's disease research, BZML has been shown to reduce the accumulation of amyloid-beta plaques in the brain. In diabetes research, BZML has been shown to improve insulin sensitivity and reduce blood glucose levels.

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,3-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14Cl2N2OS/c1-12-13(21-25-17-9-2-3-11-18(17)27-21)6-5-10-16(12)24-20(26)14-7-4-8-15(22)19(14)23/h2-11H,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SURCHFPVGNIDKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2=C(C(=CC=C2)Cl)Cl)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,3-dichlorobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.